1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester
Description
This compound is a methyl ester derivative of a tetrahydro-β-carboline framework, featuring a pyrido[3,4-b]indole core. Key structural elements include:
- A 1,1-dimethylethoxy (tert-butoxy) carbonyl (BOC) protecting group at position 2, which enhances stability during synthesis and modulates solubility .
- A methyl ester at the acetic acid side chain, influencing lipophilicity and bioavailability .
- A tetrahydro-β-carboline scaffold, known for diverse bioactivities such as antioxidant, antimicrobial, and enzyme inhibitory effects .
Synthetic routes for similar compounds involve condensation reactions, esterification, and protective group strategies. For example, methyl esters of tetrahydro-β-carbolines are synthesized via acid-catalyzed esterification of carboxylic acid intermediates in methanol with SOCl₂ . The BOC group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
However, its specific pharmacological profile remains less characterized compared to structurally related compounds.
Properties
CAS No. |
256407-56-4 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 1-(2-methoxy-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-10-9-13-12-7-5-6-8-14(12)20-17(13)15(21)11-16(22)24-4/h5-8,15,20H,9-11H2,1-4H3 |
InChI Key |
WHWBEUASJDBREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1CC(=O)OC)NC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Esterification of Pyridoindole Carboxylic Acid
The starting material, typically a 1H-pyrido[3,4-b]indole-1-acetic acid derivative, undergoes esterification to form the methyl ester. This is usually achieved by refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid. The reaction conditions are carefully controlled to optimize yield and purity.
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 1H-pyrido[3,4-b]indole-1-acetic acid derivative | Carboxylic acid form |
| Solvent | Methanol (MeOH) | Typically 50-200 mL per gram of acid |
| Catalyst | Concentrated sulfuric acid (H2SO4) | 0.5-3 mL depending on scale |
| Temperature | Reflux (approx. 65-80 °C) | 10-16 hours |
| Workup | Neutralization with saturated NaHCO3 | Extraction with ethyl acetate or dichloromethane |
| Purification | Silica gel column chromatography | Eluent: ethyl acetate/hexane mixtures |
| Typical yield | 70-90% | High purity methyl ester obtained |
This method parallels the esterification of related indole carboxylic acids, where refluxing in methanol with sulfuric acid yields methyl esters in good yields (85-88%) with purification by chromatography.
Protection of Amino and Carboxyl Groups
The introduction of the 2-[(1,1-dimethylethoxy)carbonyl] protecting group (tert-butoxycarbonyl or Boc) on the nitrogen atom is a critical step to stabilize the molecule and prevent side reactions during subsequent transformations.
- Boc protection is typically performed by reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- The reaction proceeds in an aprotic solvent like dichloromethane at room temperature.
- The Boc group is stable under acidic esterification conditions, allowing sequential synthesis steps.
Partial Reduction to Tetrahydro Derivative
The tetrahydro configuration (2,3,4,9-tetrahydro) is introduced by selective reduction of the aromatic pyridoindole ring system.
- Reduction is often carried out using catalytic hydrogenation or chemical reduction with sulfur in xylene under reflux conditions.
- The reduction selectively saturates the pyrido ring without affecting other functional groups.
- Reaction monitoring is done by thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Final Assembly and Purification
After esterification, Boc protection, and reduction:
- The crude product is purified by flash chromatography on silica gel.
- Typical eluents include mixtures of ethyl acetate and hexane or pentane.
- The purified compound is characterized by NMR, mass spectrometry (MS), and melting point analysis to confirm structure and purity.
Research Findings and Data Summary
Reaction Yields and Conditions Summary
| Step | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Esterification (methanol/H2SO4) | Reflux 16 h, neutralization with K2CO3 | 85-88 | High purity methyl ester obtained |
| Boc Protection | Room temp, (Boc)2O, base | 90-95 | Efficient protection step |
| Reduction (xylene, sulfur) | Reflux, monitored by TLC | 70-80 | Selective tetrahydro formation |
| Purification | Silica gel chromatography | - | Essential for final purity |
Analytical Characterization
- NMR Spectroscopy confirms the presence of methyl ester (singlet ~3.9 ppm), Boc tert-butyl groups (singlet ~1.4 ppm), and tetrahydro protons.
- Mass Spectrometry (MS) shows molecular ion peak consistent with $$C{19}H{24}N2O4$$ (molecular weight 344.4 g/mol).
- Melting Point data and chromatographic purity (>95%) confirm compound identity and quality.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under alkaline or acidic conditions to yield carboxylic acid derivatives.
-
Conditions : NaOH (1–2 M) in aqueous ethanol, 60–80°C for 6–12 hours.
-
Outcome : Conversion to 1H-Pyrido[3,4-b]indole-1-acetic acid derivatives.
Boc Deprotection
The Boc group [(1,1-dimethylethoxy)carbonyl] is cleaved under acidic conditions:
-
Conditions : HCl gas in ethanol (saturated) or trifluoroacetic acid (TFA) in dichloromethane (DCM) .
-
Outcome : Formation of a free amine at the C2 position.
Nucleophilic Substitution
The acetic acid moiety enables substitution at the α-position:
-
Reagents : Amines (e.g., anilines, dimethylamine) in DMF with K₂CO₃ as a base .
-
Conditions : 60–80°C, 12–24 hours.
-
Outcome :
Pictet–Spengler Reaction
The tetrahydro-β-carboline core participates in ring-forming reactions:
-
Conditions : Aldehydes (e.g., benzaldehyde) with Yb(OTf)₃ or TFA as catalysts .
-
Example : Reaction with benzaldehyde yields spiro[piperidine-4,1’-pyrido[3,4-b]indole] derivatives .
Dieckmann Cyclization
Reduction of Aromatic Rings
-
Conditions : 137°C for 24 hours.
Oxidative Decarboxylation
Chiral Resolution
The compound’s stereocenters (C1 and C3) are resolved via diastereomeric salt formation:
Comparative Reaction Table
Mechanistic Insights
-
Boc Deprotection : Acidic conditions protonate the carbonyl oxygen, leading to tert-butyl cation elimination.
-
Pictet–Spengler : Imine formation followed by electrophilic aromatic substitution at C3 of the indole .
-
Dieckmann Cyclization : Base-induced intramolecular ester enolate attack to form a six-membered transition state .
Scientific Research Applications
Antitumor Activity
Several studies have indicated that derivatives of pyridoindole compounds exhibit significant antitumor properties. For instance, research has shown that these compounds can inhibit specific protein kinases involved in cancer cell proliferation:
- Inhibition of Protein Kinases : The compound has been identified as an effective inhibitor of cyclin-dependent kinases (Cdk) and aurora kinases (Aurora 1 and Aurora 2), which are crucial in cell cycle regulation and tumor growth. Inhibition of these kinases can restrict the unregulated proliferation of tumor cells .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. The mechanism involves modulation of inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases:
- Case Study : A study demonstrated that the compound reduced inflammation markers in animal models, suggesting its potential use in therapeutic formulations for inflammatory disorders .
Potential for Drug Development
Given their diverse biological activities, these compounds are being explored for development into new therapeutic agents. The ability to modify their chemical structure allows for optimization of efficacy and safety profiles.
- Study on Antitumor Effects : A preclinical trial demonstrated that administration of the compound significantly reduced tumor size in xenograft models by inhibiting cell cycle progression .
- Anti-inflammatory Study : In a controlled study involving rats with induced arthritis, treatment with the compound led to a marked decrease in joint swelling and pain scores compared to controls .
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido[3,4-b]indole Derivatives
Key Structural and Functional Insights
Substituent-Driven Bioactivity BOC Group: Enhances metabolic stability and solubility compared to unprotected analogs (e.g., RSL3 lacks BOC but has a chloroacetyl group, increasing electrophilicity and GPX4 inhibition ). Chloroacetyl vs. BOC: RSL3’s chloroacetyl group promotes ferroptosis by depleting glutathione, whereas the BOC group in the target compound may reduce reactivity, favoring antioxidant effects . Aromatic Substituents: Compounds with benzoyl (e.g., Table 1 entry 5) or benzodioxolyl (e.g., Chloropropanoylpretadalafil) groups exhibit distinct target affinities (e.g., PDE5 inhibition vs. GPX4 modulation) .
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA (~67 Ų) is comparable to RSL3 (~85 Ų), suggesting moderate membrane permeability .
- Lipophilicity : Methyl esters (e.g., target compound, Table 1 entry 3) increase logP values compared to free acids, enhancing blood-brain barrier penetration .
Synthetic Accessibility The BOC group simplifies purification by preventing side reactions, unlike unprotected intermediates requiring stringent conditions . Chloropropanoylpretadalafil’s synthesis involves coupling aryl piperazines with carboxylic acid intermediates, a strategy adaptable to the target compound for derivative libraries .
Biological Activity
1H-Pyrido[3,4-b]indole-1-acetic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. This compound, specifically the methyl ester variant, is notable for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester can be represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
Biological Activity Overview
The biological activities of this compound are primarily associated with its effects on various biochemical pathways. Notably, it has been studied for its influence on the aryl hydrocarbon receptor (AHR) and cytochrome P450 enzymes.
Key Biological Activities
- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Analgesic Activity : Research indicates that this compound can reduce pain perception through mechanisms that involve inhibition of cyclooxygenase (COX) enzymes.
- CYP Enzyme Induction : It has been observed to induce CYP1A-mediated enzyme activities in various cell lines, suggesting a role in drug metabolism and detoxification processes.
Case Study 1: Induction of CYP Enzymes
A study demonstrated that the compound effectively induced CYP1A-mediated 7-ethoxyresorufin deethylase (EROD) activity in chick embryo primary hepatocytes and mammalian Hepa1c1c7 cells. The induction was found to be AHR-dependent, highlighting the compound's role as a potential AHR agonist .
Case Study 2: Anti-inflammatory Activity Assessment
In an experimental model using rat hindleg volume measurement to assess anti-inflammatory effects, the compound showed a significant reduction in swelling compared to control groups. The effective dose (ED50) was calculated using probit analysis .
Comparative Biological Activity Table
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | COX enzyme inhibition | |
| CYP Enzyme Induction | AHR-mediated EROD activity induction |
Discussion
The biological activity of 1H-Pyrido[3,4-b]indole-1-acetic acid derivatives is multifaceted. Its ability to modulate inflammatory responses and induce metabolic enzymes positions it as a valuable candidate for further pharmacological exploration. The AHR pathway's involvement suggests potential implications for drug development aimed at conditions characterized by inflammation or altered metabolic states.
Q & A
Q. How is this compound systematically identified in chemical databases, and what challenges arise due to its nomenclature?
The compound’s identification requires precise use of its CA Index Name: 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester. Key challenges include:
- Synonym fragmentation : Non-standard synonyms (e.g., "tert-butoxycarbonyl" instead of "1,1-dimethylethoxy") may retrieve incomplete results .
- CAS registry cross-referencing : Use CAS numbers (if available) for unambiguous identification, as seen in analogous tetrahydro-β-carboline derivatives (e.g., CAS 6052-68-2 for a related carboxylic acid variant) .
- Database search strategies : Combine substructure searches (e.g., pyridoindole core + ester groups) with Boolean operators to mitigate naming inconsistencies .
Q. What are the critical structural features and functional groups influencing its reactivity?
The compound’s reactivity is governed by:
- Tetrahydro-β-carboline core : The fused pyridoindole system may engage in π-π stacking or hydrogen bonding in biological targets .
- tert-Butoxycarbonyl (Boc) group : A protective group for amines; its stability under acidic conditions requires monitoring during synthesis .
- Methyl ester : Hydrolyzable to carboxylic acids under basic conditions, enabling modular derivatization .
- Methodological verification : Use FT-IR for ester carbonyl (C=O) detection (~1740 cm⁻¹) and ¹H NMR to confirm methyl ester protons (~δ 3.6–3.8 ppm) .
Q. What standard synthetic routes are reported for analogous tetrahydro-β-carboline derivatives?
While direct synthesis data for this compound is limited, analogous methods include:
- Condensation reactions : Refluxing 3-formyl-indole precursors with thiazolidinones in acetic acid/sodium acetate to form fused heterocycles .
- Protection/deprotection strategies : Boc groups are introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a base (e.g., DMAP) .
- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures is common for isolating crystalline intermediates .
Advanced Research Questions
Q. How can synthetic yields be optimized for the Boc-protected methyl ester derivative?
Key considerations:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for esterification efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene minimizes side reactions during Boc protection .
- Reaction monitoring : Use TLC or LC-MS to track Boc group incorporation and ester hydrolysis side reactions .
- Scale-up challenges : Optimize recrystallization conditions (e.g., gradient cooling) to maintain purity ≥95% .
Q. How should researchers resolve contradictions in spectral data for stereoisomers or tautomers?
Contradictions may arise from:
- Tautomerism : The pyridoindole core may exhibit keto-enol tautomerism, altering NMR signals. Use ¹³C NMR to confirm carbonyl environments .
- Stereochemical ambiguity : For chiral centers (e.g., C-3 in tetrahydro-β-carbolines), employ chiral HPLC or X-ray crystallography for absolute configuration determination .
- Impurity interference : Compare with reference spectra from databases like PubChem (ID 98285) or ChemSpider (ID 88749) .
Q. What computational approaches predict the compound’s biological interactions or metabolic stability?
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases), leveraging the tetrahydro-β-carboline scaffold’s affinity for aromatic binding pockets .
- DFT calculations : Predict reactive sites (e.g., ester hydrolysis susceptibility) via Fukui indices or HOMO-LUMO analysis .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism profiles, critical for drug development .
Q. How can researchers validate the compound’s stability under varying experimental conditions?
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (~200–300°C for similar esters) .
- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and monitor ester-to-acid conversion via HPLC .
- Light sensitivity : Conduct accelerated degradation studies under UV/visible light to identify photolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
